molecular formula C11H20O B14459666 Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- CAS No. 71555-63-0

Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans-

Cat. No.: B14459666
CAS No.: 71555-63-0
M. Wt: 168.28 g/mol
InChI Key: XSCJYACJCMFFJY-UHFFFAOYSA-N
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Description

Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- is an organic compound with the molecular formula C10H18O It is a derivative of cyclohexene, characterized by the presence of a tert-butyl group at the 3-position and a methoxy group at the 6-position in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene as the starting material.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable base like sodium methoxide.

    Isomerization: The final step involves the isomerization to ensure the trans configuration, which can be achieved through catalytic hydrogenation under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as distillation and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its saturated analogs.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Methanol (CH3OH), Sodium methoxide (NaOCH3)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Saturated cyclohexane derivatives

    Substitution: Various ethers and alcohols

Scientific Research Applications

Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexene, 3-methyl-6-(1-methylethyl)-, trans-
  • Cyclohexane, 1,3-dimethyl-, trans-
  • trans-3-(1,1-dimethylethyl)cyclohexanol

Uniqueness

Cyclohexene, 3-(1,1-dimethylethyl)-6-methoxy-, trans- is unique due to the presence of both a tert-butyl and a methoxy group in the trans configuration. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

71555-63-0

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-tert-butyl-6-methoxycyclohexene

InChI

InChI=1S/C11H20O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5,7,9-10H,6,8H2,1-4H3

InChI Key

XSCJYACJCMFFJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(C=C1)OC

Origin of Product

United States

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